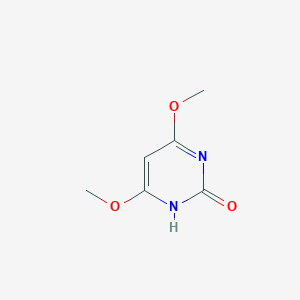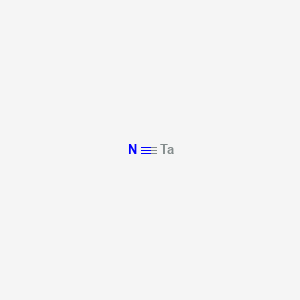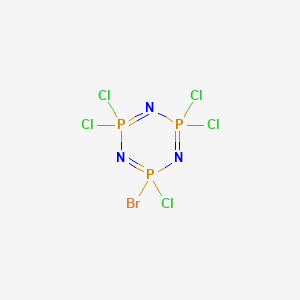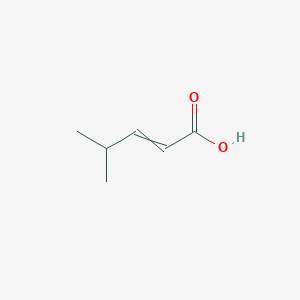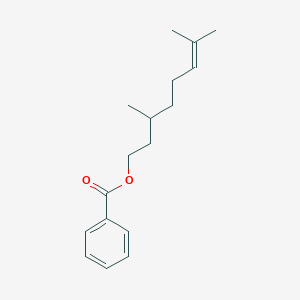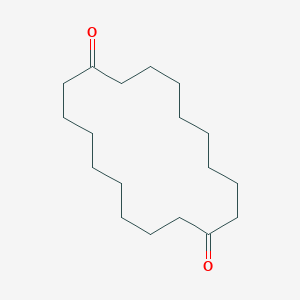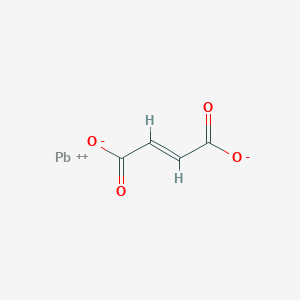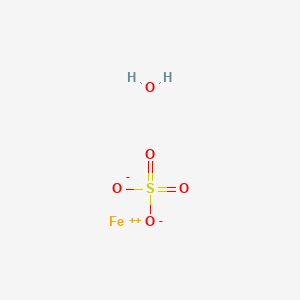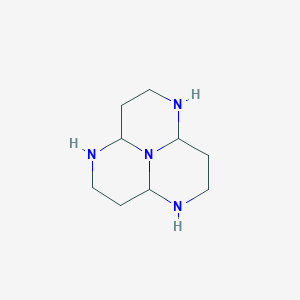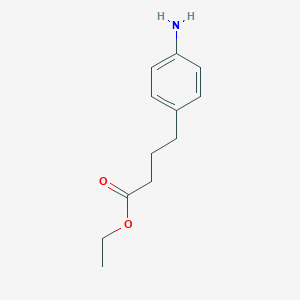
Ethyl 4-(4-aminophenyl)butanoate
Descripción general
Descripción
Ethyl 4-(4-aminophenyl)butanoate, also known as ethyl 4-(p-aminophenyl)butyrate, is a compound used in scientific research for its potential therapeutic properties. It is a derivative of gamma-aminobutyric acid (GABA) and has been shown to have an impact on GABA receptors in the brain. In
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate involves its interaction with GABA receptors in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. Ethyl 4-(4-aminophenyl)butanoate has been shown to enhance the activity of GABA receptors, which can lead to a reduction in anxiety, improved sleep, and a decrease in seizures.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate are related to its impact on GABA receptors in the brain. The compound has been shown to increase the activity of GABA receptors, which can lead to a reduction in anxiety, improved sleep, and a decrease in seizures. In addition, the compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate in lab experiments include its potential therapeutic properties and its ability to interact with GABA receptors in the brain. However, the limitations of using the compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate. One direction is to further investigate its potential therapeutic properties in the treatment of anxiety disorders, epilepsy, and sleep disorders. Another direction is to explore its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-aminophenyl)butanoate has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been shown to have an impact on GABA receptors in the brain, which are involved in the regulation of anxiety, sleep, and seizures. The compound has been studied for its potential use in the treatment of anxiety disorders, epilepsy, and sleep disorders.
Propiedades
Número CAS |
15116-32-2 |
|---|---|
Nombre del producto |
Ethyl 4-(4-aminophenyl)butanoate |
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
ethyl 4-(4-aminophenyl)butanoate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5,13H2,1H3 |
Clave InChI |
LQQLBFZHJXGMCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N |
SMILES canónico |
CCOC(=O)CCCC1=CC=C(C=C1)N |
Sinónimos |
ETHYL 4-(4-AMINOPHENYL)BUTANOATE |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

